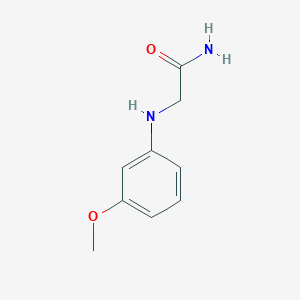
2-((3-Methoxyphenyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Methoxyphenyl)amino)acetamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 3-methoxyaniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methoxyphenyl)amino)acetamide typically involves the reaction of 3-methoxyaniline with chloroacetyl chloride, followed by the addition of ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-((3-Hydroxyphenyl)amino)acetamide.
Reduction: Formation of 2-((3-Methoxyphenyl)amino)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((3-Methoxyphenyl)amino)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((3-Methoxyphenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amide groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methoxyphenyl)acetamide
- 2-(4-Methoxyphenyl)acetamide
- 2-(3,4-Dimethoxyphenyl)acetamide
Uniqueness
2-((3-Methoxyphenyl)amino)acetamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2-(3-methoxyanilino)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-3-7(5-8)11-6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12) |
Clave InChI |
FAOJUVBVCVNKAG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





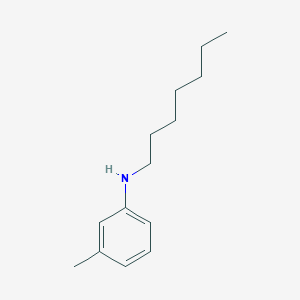

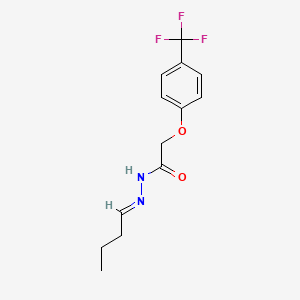

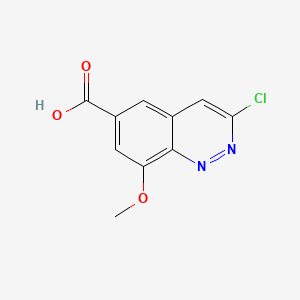

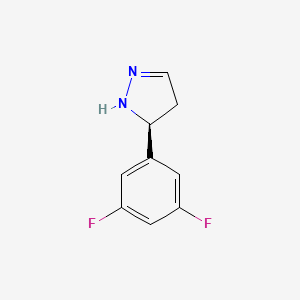

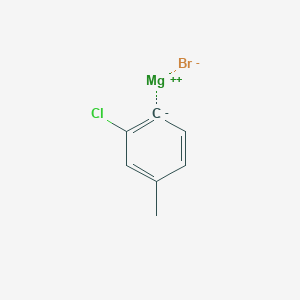
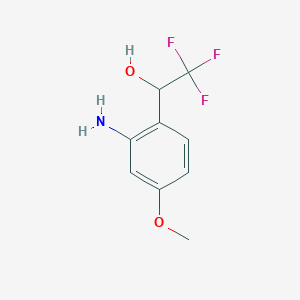
![(2'-(Oct-1-en-2-yl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14896832.png)
